N-(3-chloro-4-methylphenyl)-2-(3,4-diethoxyphenyl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(3,4-diethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including chloro, methyl, and diethoxy groups attached to aromatic rings. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(3,4-diethoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylaniline and 3,4-diethoxybenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3-chloro-4-methylaniline with 3,4-diethoxybenzaldehyde under acidic or basic conditions.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acetylation: The final step involves acetylation of the amine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(3,4-diethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or antimicrobial agent.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3,4-diethoxyphenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)acetamide: Lacks the diethoxy groups, potentially altering its reactivity and biological activity.
N-(3,4-diethoxyphenyl)acetamide: Lacks the chloro and methyl groups, which may affect its chemical properties and applications.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(3,4-diethoxyphenyl)acetamide is unique due to the presence of both chloro and diethoxy groups, which can influence its chemical reactivity and potential biological activities. The combination of these functional groups may provide distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3,4-diethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-4-23-17-9-7-14(10-18(17)24-5-2)11-19(22)21-15-8-6-13(3)16(20)12-15/h6-10,12H,4-5,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDGRKGBFHDSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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